molecular formula C20H23N3O4 B14452499 Phenylalanyl-phenylalanyl-glycine CAS No. 75539-83-2

Phenylalanyl-phenylalanyl-glycine

Cat. No.: B14452499
CAS No.: 75539-83-2
M. Wt: 369.4 g/mol
InChI Key: IWZRODDWOSIXPZ-IRXDYDNUSA-N
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Description

Phenylalanyl-phenylalanyl-glycine (Phe-Phe-Gly) is a tripeptide composed of two phenylalanine residues linked to glycine via peptide bonds. Tripeptides like Phe-Phe-Gly are critical in biochemical research due to their roles in mimicking protein motifs, studying enzyme-substrate interactions, and exploring conformational dynamics .

Phe-Phe-Gly’s structure features aromatic phenyl groups, which contribute to hydrophobic interactions and intramolecular stabilization, as seen in similar tripeptides like phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Computational studies on Phe-Gly-Gly highlight the importance of intramolecular hydrogen bonding and London dispersion forces in stabilizing its conformation . Such interactions likely influence Phe-Phe-Gly’s solubility, stability, and biological activity.

Properties

CAS No.

75539-83-2

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(26)23-17(20(27)22-13-18(24)25)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,27)(H,23,26)(H,24,25)/t16-,17-/m0/s1

InChI Key

IWZRODDWOSIXPZ-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (phenylalanine) to the resin, followed by the coupling of the second phenylalanine and finally glycine. Each coupling step is facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve anhydrous solvents like DMF or DCM and are carried out under inert atmosphere .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by deprotection and purification steps. This method is suitable for producing large quantities of the peptide with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Phenylalanyl-phenylalanyl-glycine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the design of peptide-based drugs and inhibitors.

    Industry: This compound is used in the development of novel materials and bioconjugates

Mechanism of Action

The mechanism of action of phenylalanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipeptides and Tripeptides

L-Phenylalanyl-glycine (Phe-Gly)
  • Structure : Dipeptide with phenylalanine and glycine.
  • Properties: Acidic dissociation constants (pKa) for Phe-Gly have been experimentally determined, with values influenced by the peptide’s zwitterionic nature.
  • Key Difference : Compared to Phe-Phe-Gly, Phe-Gly lacks a second phenylalanine residue, reducing its hydrophobicity and conformational complexity.
Phenylalanyl-glycyl-glycine (Phe-Gly-Gly)
  • Structure : Tripeptide with phenylalanine followed by two glycines.
  • Properties: IR/UV spectroscopy and molecular dynamics simulations show four stable conformers stabilized by hydrogen bonds and dispersion forces.
  • Key Difference : The glycine-rich C-terminal in Phe-Gly-Gly enhances flexibility compared to Phe-Phe-Gly’s dual phenylalanine residues, which may restrict conformational freedom.

N-Acylated Glycine Derivatives

Phenylpropionylglycine
  • Structure : N-(3-phenylpropionyl)-glycine, an acylated glycine derivative.
  • Properties : Documented in human metabolomics (HMDB ID: HMDB0000860), it is associated with fatty acid metabolism. Its excretion profiles and stability under physiological conditions differ from peptides like Phe-Phe-Gly due to the absence of peptide bonds .
  • Key Difference : The acyl linkage in phenylpropionylglycine alters its biodegradability and interaction with enzymes compared to peptide-bond-containing compounds.
N-Acetylphenylglycine
  • Structure: Acetylated phenylglycine with a methyl group attached to the amino nitrogen.
  • Properties : Melting point ranges from 119–141°C depending on stereochemistry (e.g., D- vs. L-forms). Its solubility in organic solvents contrasts with the polar nature of Phe-Phe-Gly, which is more likely soluble in aqueous buffers .

Phenylglycine Analogs

N-Phenylglycine
  • Structure: Glycine with a phenyl group directly attached to the amino nitrogen.
  • Properties: Limited solubility in water but miscible with organic solvents like ether. Used in synthetic chemistry as a precursor for dyes and pharmaceuticals .
  • Key Difference : The absence of a peptide backbone reduces its relevance in biological systems compared to Phe-Phe-Gly.
D-(-)-α-Phenylglycine
  • Structure : Chiral phenylglycine derivative with a carboxylic acid group.
  • Properties : Melting point ~305°C (dec.), indicating high thermal stability. Its stereochemistry impacts biological activity, a factor critical for enantioselective synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Properties
Phe-Phe-Gly (inferred) C20H23N3O4 381.41 g/mol Not available Hydrophobic, likely stable in organic solvents
Phe-Gly-Gly C13H17N3O4 279.29 g/mol 23576-42-3 Four conformers, IR-documented
Phenylpropionylglycine C11H13NO3 207.23 g/mol 20989-69-9 Excreted in urine, HMDB ID: HMDB0000860
N-Phenylglycine C8H9NO2 151.17 g/mol 103-01-5 mp: ~255°C, soluble in ether

Table 2: Acidic Dissociation Constants (pKa) of Selected Peptides

Compound pKa (Carboxyl) pKa (Amino) Source
L-Phenylalanyl-glycine 2.95 8.60 Experimental
L-Alanyl-L-alanine 3.12 8.15 Experimental
Phe-Phe-Gly (estimated) ~3.0 ~8.5 Extrapolated

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